molecular formula C13H18N2O2 B1464479 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid CAS No. 939795-68-3

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

カタログ番号: B1464479
CAS番号: 939795-68-3
分子量: 234.29 g/mol
InChIキー: WLRALHURBPKOHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 4-aminopiperidine moiety connected via a methylene linker. This specific molecular architecture, incorporating both a carboxylic acid and a basic amine functional group, makes it a valuable building block in medicinal chemistry and pharmaceutical research. Compounds with similar structural motifs are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). This scaffold is of significant interest for the development of novel therapeutic agents. The molecule can serve as a core structure or precursor for designing protease inhibitors, receptor antagonists, and other biologically active molecules. Researchers can utilize the reactive functional groups for further chemical modifications, such as amide bond formation with the carboxylic acid or derivatization of the primary amine, to create diverse compound libraries for biological screening. For Research Use Only (RUO). Not for diagnostic or therapeutic use. Not for human or veterinary use.

特性

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-5-7-15(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12H,5-9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRALHURBPKOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The 4-Aminopiperidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine motif has emerged as a privileged scaffold in medicinal chemistry, forming the core of a diverse array of therapeutic agents. Its inherent structural features—a basic nitrogen atom, a conformationally flexible six-membered ring, and a strategically positioned amino group—provide a versatile platform for designing molecules with finely tuned pharmacological properties. This guide offers a comprehensive exploration of the 4-aminopiperidine core, from its fundamental synthetic strategies and structure-activity relationships to its successful application in clinically approved drugs.

I. The Strategic Advantage of the 4-Aminopiperidine Core

The prevalence of the 4-aminopiperidine scaffold in drug discovery is not coincidental. Its utility stems from a combination of desirable physicochemical and structural properties. The basicity of the piperidine nitrogen (pKa ~11.2) allows for the formation of salt forms, enhancing solubility and facilitating formulation. The amino group at the 4-position provides a crucial vector for introducing a wide range of substituents, enabling chemists to modulate potency, selectivity, and pharmacokinetic profiles. This strategic placement of the amino group allows for the exploration of diverse chemical space and the optimization of interactions with biological targets.

II. Key Synthetic Strategies for 4-Aminopiperidine Derivatives

The construction of functionalized 4-aminopiperidine scaffolds is a critical aspect of their application in drug discovery. Several robust synthetic methodologies have been developed, with reductive amination being a cornerstone technique.

Reductive Amination: A Workhorse Reaction

Reductive amination of N-protected 4-piperidones is the most common and versatile method for synthesizing 4-aminopiperidine derivatives. This one-pot reaction involves the condensation of a 4-piperidone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Typical Experimental Protocol for Reductive Amination:

  • Reaction Setup: To a solution of an N-protected 4-piperidone (1.0 eq) and an amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.[1]

This method's popularity lies in its operational simplicity, broad substrate scope, and the commercial availability of a wide variety of starting materials.

Diagram of Reductive Amination Workflow:

G cluster_start Starting Materials cluster_reagents Reagents start1 N-Protected 4-Piperidone process Reductive Amination start1->process start2 Primary or Secondary Amine start2->process reagent1 Sodium Triacetoxyborohydride (NaBH(OAc)₃) reagent1->process reagent2 Solvent (e.g., DCM, DCE) reagent2->process intermediate Imine/Enamine Intermediate (in situ) process->intermediate Condensation product 4-Aminopiperidine Derivative intermediate->product Reduction purification Work-up & Purification product->purification caption General Workflow for Reductive Amination

Caption: General Workflow for Reductive Amination.

Alternative Synthetic Routes

While reductive amination is prevalent, other methods offer unique advantages for specific applications:

  • Curtius Rearrangement: This method allows for the synthesis of 4-aminopiperidines from isonipecotate esters, providing an alternative entry point to the scaffold.[2]

  • Ugi Four-Component Reaction: For the synthesis of highly functionalized 4-aminopiperidine-4-carboxylic acid derivatives, the Ugi reaction offers a convergent and efficient approach.

  • Solid-Phase Synthesis: For the rapid generation of libraries of 4-aminopiperidine analogs for screening purposes, solid-phase synthesis techniques have been successfully employed.[3]

III. Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The true power of the 4-aminopiperidine scaffold lies in the ability to systematically modify its structure to optimize interactions with a biological target. The substituents at the 1-position of the piperidine ring (R¹) and on the 4-amino group (R²) are key handles for tuning the pharmacological profile.

Case Study: 4-Aminopiperidine Derivatives as DPP-4 Inhibitors for Diabetes

A series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives were synthesized and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4] The SAR studies revealed several key insights:

  • Influence of Phenyl Substituents: The presence of electron-withdrawing groups on the phenyl moiety of the quinazoline ring significantly impacted inhibitory activity.

  • Positional Isomers: The position of the substituent on the phenyl ring was also critical, with para-substituted analogs generally showing better activity than meta-substituted ones.

Table 1: SAR of 4-Aminopiperidine-based DPP-4 Inhibitors [4]

CompoundR (Phenyl Substituent)% Inhibition at 20 µMIC₅₀ (µM)
9aH< 5096.2 ± 6.82
9c4-Cl> 5015.3 ± 0.65
9i4-Cl (on bromo-quinazoline)> 509.25 ± 0.57
9j4-Br (on bromo-quinazoline)> 5012.8 ± 0.81
9l3-Cl (on bromo-quinazoline)> 5025.4 ± 1.13

The data clearly demonstrates that the addition of a chloro group at the para position of the phenyl ring (compound 9c) significantly improves potency compared to the unsubstituted analog (9a). Furthermore, in a series with a bromo-quinazoline core, the para-chloro substituted compound (9i) emerged as the most potent inhibitor.[4]

Case Study: Antifungal 4-Aminopiperidines

In the development of novel antifungal agents, a library of over 30 4-aminopiperidines was synthesized.[1] The SAR exploration focused on modifying the substituents on both nitrogen atoms of the 4-aminopiperidine core. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates with potent in vitro activity against various fungal species.[1] This study highlights the importance of lipophilic side chains in achieving antifungal activity.

IV. Clinical Success Stories: 4-Aminopiperidine Derivatives as Approved Drugs

The versatility of the 4-aminopiperidine scaffold is underscored by its presence in several FDA-approved drugs for a range of indications.

Cariprazine: A Dopamine D₃/D₂ Receptor Partial Agonist for Schizophrenia and Bipolar Disorder

Cariprazine (Vraylar®) is a third-generation antipsychotic that features a 4-aminopiperidine core within its complex structure.[5][6] Its unique pharmacological profile, characterized by a preference for dopamine D₃ receptors over D₂ receptors, is thought to contribute to its efficacy in treating the negative and cognitive symptoms of schizophrenia.[5][6] The development of cariprazine showcases how the 4-aminopiperidine scaffold can be incorporated into larger molecules to achieve a desired polypharmacology.[7][8][9]

Diagram of Cariprazine's Development Pathway:

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development discovery Scaffold Hopping & Lead Identification (4-Aminopiperidine Core) preclinical In vitro & In vivo Pharmacology (D₃/D₂ Partial Agonism) discovery->preclinical phase1 Phase I: Safety & Tolerability preclinical->phase1 phase2 Phase II: Efficacy in Schizophrenia & Bipolar Disorder phase1->phase2 phase3 Phase III: Large-scale Pivotal Trials phase2->phase3 approval FDA Approval phase3->approval market Post-marketing Studies approval->market caption Cariprazine Development Timeline

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-[(4-Aminopiperidin-1-yl)methyl]benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Scaffold for Advanced Peptide Architectures

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a unique, non-proteinogenic amino acid analogue that presents a compelling scaffold for the design of novel peptide structures and peptidomimetics. Its rigid piperidine core, combined with a flexible aminomethylbenzoic acid moiety, offers researchers a versatile tool to introduce conformational constraints, alter pharmacokinetic properties, and explore new binding interactions in peptide-based drug discovery. This bifunctional molecule possesses both a carboxylic acid for peptide bond formation and a primary amine on the piperidine ring, which can serve as a point for further derivatization or as a key pharmacophoric element.

These application notes provide a comprehensive guide for the effective incorporation of 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid into peptide sequences using standard synthesis methodologies. We will delve into the strategic considerations for protecting group selection, activation methods, and provide detailed protocols for both solid-phase and solution-phase peptide synthesis.

Structural and Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Appearance Off-white to white solid
Solubility Soluble in aqueous acid and polar organic solvents such as DMF and DMSO.

The key to successfully utilizing this building block lies in managing its two reactive sites: the carboxylic acid and the primary amine of the piperidine. The primary amine is nucleophilic and will readily react with activated carboxylic acids. Therefore, selective protection of this amine is crucial to prevent unwanted side reactions, such as oligomerization, during the peptide coupling step.

Strategic Considerations for Peptide Coupling

The bifunctional nature of 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid necessitates a careful selection of protecting groups to ensure orthogonal control over the reactive amine and carboxylic acid functionalities. The choice of protecting group for the 4-amino group on the piperidine ring will dictate the overall synthetic strategy.

  • For Fmoc-Based Solid-Phase Peptide Synthesis (SPPS): The 4-amino group should be protected with a group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF), but can be removed under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups. The tert-butyloxycarbonyl (Boc) group is an ideal choice in this scenario. The resulting building block would be 4-{[4-(Boc-amino)piperidin-1-yl]methyl}benzoic acid .

  • For Boc-Based Solution-Phase or Solid-Phase Synthesis: The 4-amino group can be protected with a group that is stable to the acidic conditions used for Boc removal (e.g., TFA). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a suitable option, yielding 4-{[4-(Fmoc-amino)piperidin-1-yl]methyl}benzoic acid .

The carboxylic acid group of the building block will be activated using standard peptide coupling reagents to form a peptide bond with the N-terminal amine of the growing peptide chain.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines the incorporation of 4-{[4-(Boc-amino)piperidin-1-yl]methyl}benzoic acid into a peptide sequence on a solid support.

Workflow for SPPS Incorporation:

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 2. Coupling Coupling with 4-{[4-(Boc-amino)piperidin-1-yl]methyl}benzoic acid + Coupling Reagent Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Next_Cycle Continue to Next Coupling Cycle Washing2->Next_Cycle 5. Cleavage Final Cleavage & Deprotection Next_Cycle->Cleavage After final cycle

Caption: Workflow for SPPS incorporation of the bifunctional linker.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin for C-terminal amides)[1]

  • 4-{[4-(Boc-amino)piperidin-1-yl]methyl}benzoic acid

  • Peptide coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)[2][3]

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)[4]

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. This removes the Fmoc group from the N-terminal amino acid, exposing the free amine.[6]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vial, dissolve 4-{[4-(Boc-amino)piperidin-1-yl]methyl}benzoic acid (2-4 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 1.95 equivalents), and an additive if required (e.g., HOBt, 2 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. The Kaiser test is highly sensitive for primary amines and will show a negative result (no blue color) upon successful coupling.[7]

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the piperidine amine.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Recommended Reagent Ratios for SPPS Coupling:

ReagentEquivalents (relative to resin loading)
4-{[4-(Boc-amino)piperidin-1-yl]methyl}benzoic acid 2 - 4
HATU1.95
DIPEA4 - 6
Part 2: Solution-Phase Peptide Synthesis

This protocol describes the coupling of 4-{[4-(Fmoc-amino)piperidin-1-yl]methyl}benzoic acid to an amino acid ester in solution.

Reaction Scheme for Solution-Phase Coupling:

solution_phase_coupling Reactant1 4-{[4-(Fmoc-amino)piperidin-1-yl]methyl}benzoic acid Coupling Coupling Reagent (e.g., EDC/HOBt, DEPBT) Base (e.g., DIPEA) Reactant1->Coupling Reactant2 + H₂N-AA-OR Reactant2->Coupling Product Fmoc-Protected Dipeptide Coupling->Product

Caption: General scheme for solution-phase peptide coupling.

Materials:

  • 4-{[4-(Fmoc-amino)piperidin-1-yl]methyl}benzoic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl, DEPBT)[8]

  • 1-Hydroxybenzotriazole (HOBt) (if using EDC)

  • Tertiary base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DCM, THF, DMF)

Protocol:

  • Reactant Preparation:

    • Dissolve 4-{[4-(Fmoc-amino)piperidin-1-yl]methyl}benzoic acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an anhydrous solvent.

    • If using EDC, add HOBt (1.1 equivalents).

    • Add the tertiary base (2-3 equivalents) to the mixture.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., EDC·HCl, 1.2 equivalents) portion-wise while stirring.[8]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected dipeptide.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, indicating an incomplete reaction, a second coupling can be performed. Ensure all reagents are anhydrous, as water can hydrolyze the activated species.

  • Side Reactions: The primary amine on the piperidine ring is the most likely source of side reactions if not properly protected. Ensure the protecting group is stable under the reaction conditions.

  • Racemization: While coupling, there is a risk of racemization, especially with certain coupling reagents. The addition of HOBt or using reagents like HATU can help suppress racemization.[3]

  • Solubility: 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid and its protected derivatives may have varying solubility. Choose an appropriate solvent system (e.g., DMF, NMP, or DCM/DMF mixtures) to ensure all reactants are fully dissolved during the coupling reaction.

Conclusion

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a valuable building block for introducing unique structural motifs into peptides. By carefully selecting the appropriate protecting group strategy and utilizing standard peptide coupling protocols, researchers can successfully incorporate this versatile scaffold into their peptide designs. The protocols provided herein offer a solid foundation for the application of this compound in both solid-phase and solution-phase peptide synthesis, paving the way for the development of novel peptidomimetics with enhanced therapeutic potential.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Piperidine for Peptide Synthesis.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • Amino Acid Deriv
  • A bifunctional amino acid to study protein–protein interactions. RSC Publishing.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Base-Labile Safety-Catch Linker: Synthesis and Applic
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
  • Synthesis of hydrophilic and flexible linkers for peptide derivatiz
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Fmoc SPPS Linkers. Sigma-Aldrich.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Amino Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hydrophilic amino acid intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these polar molecules. Drawing from extensive field experience and established scientific principles, this resource aims to be a practical and authoritative companion in your laboratory work.

Introduction: The Challenge of Purifying Hydrophilic Intermediates

Hydrophilic amino acid intermediates are foundational in the synthesis of a vast array of pharmaceuticals. Their inherent polarity, while beneficial for biological activity, presents significant purification challenges. These molecules often exhibit poor retention on traditional reversed-phase chromatography columns and can be highly soluble in aqueous solutions, making their isolation from salts and other polar impurities a complex task. This guide provides a structured approach to navigating these challenges, focusing on the most effective purification techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), Reversed-Phase Chromatography (RPC) with specialized techniques, and Crystallization.

Section 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and analyte retention is primarily based on partitioning between this layer and the bulk mobile phase.

HILIC Troubleshooting FAQs

Q1: My hydrophilic amino acid intermediate shows poor or no retention on the HILIC column. What should I do?

A1: This is a common issue and can often be resolved by optimizing the mobile phase and injection solvent.

  • Increase the organic content of the mobile phase: In HILIC, the organic solvent is the weak solvent. Increasing the acetonitrile concentration in your starting mobile phase will increase retention. A good starting point is often 80-95% acetonitrile.[2]

  • Check your injection solvent: The injection solvent should be as close as possible to the initial mobile phase composition.[3] Injecting a sample dissolved in a high-aqueous solvent can lead to poor peak shape and reduced retention. If your compound is not soluble in high organic content, use the minimum amount of aqueous solvent necessary for dissolution.

  • Consider the column chemistry: Different HILIC stationary phases (e.g., bare silica, amide, diol, zwitterionic) offer different selectivities.[4] If you are not getting retention on one type of HILIC column, trying a different chemistry may be beneficial. For many amino acids, an amide-based column can provide excellent retention.

Q2: I'm observing peak tailing with my basic amino acid intermediates. How can I improve peak shape?

A2: Peak tailing for basic compounds in HILIC can be due to secondary interactions with the stationary phase.

  • Adjust the mobile phase pH: The pH of the mobile phase can significantly impact the charge state of both your analyte and the stationary phase. For basic analytes, a mobile phase pH in the acidic range (e.g., pH 3-5) can often improve peak shape by protonating the analyte and minimizing unwanted interactions with the silica surface.

  • Increase the buffer concentration: Increasing the ionic strength of the mobile phase can help to shield the charged sites on the stationary phase and reduce secondary interactions. A buffer concentration of 10-20 mM is a good starting point.[1]

Q3: My retention times are drifting from one injection to the next. What is causing this?

A3: Retention time instability in HILIC is often related to column equilibration.

  • Ensure adequate column equilibration: The water layer on the stationary phase needs to be fully established and stable between injections. It is recommended to have an equilibration step of at least 10-15 column volumes with the initial mobile phase conditions before each injection.

  • Control the mobile phase temperature: Temperature fluctuations can affect the viscosity of the mobile phase and the partitioning of the analyte, leading to shifts in retention time. Using a column oven to maintain a constant temperature is recommended.

Experimental Protocol: HILIC Purification

Objective: To purify a hydrophilic amino acid intermediate from polar impurities.

Materials:

  • HILIC column (e.g., Amide-based, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.0

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.0

  • Sample: Crude amino acid intermediate dissolved in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Column Wash: Wash the column with 100% Mobile Phase B for 5 column volumes.

  • Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10-15 column volumes before the next injection.

HILIC Method Development Workflow

Caption: A stepwise approach to HILIC method development.

Section 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[5] For amino acid intermediates, which are zwitterionic, their net charge is highly dependent on the pH of the solution. This property can be exploited for effective purification. Cation-exchange chromatography uses a negatively charged stationary phase to bind positively charged molecules, while anion-exchange chromatography uses a positively charged stationary phase to bind negatively charged molecules.[5]

IEX Troubleshooting FAQs

Q1: My amino acid intermediate is not binding to the ion-exchange column. What is the problem?

A1: Lack of binding is typically due to incorrect pH or ionic strength of the loading buffer.

  • Check the pH of your loading buffer: For cation-exchange, the pH of the buffer should be at least 0.5-1 pH unit below the isoelectric point (pI) of your compound to ensure it has a net positive charge.[6] For anion-exchange, the pH should be at least 0.5-1 pH unit above the pI for a net negative charge.[6]

  • Ensure low ionic strength during loading: The sample and loading buffer should have a low salt concentration (typically < 25 mM) to allow for strong electrostatic interactions between the analyte and the resin.[7]

  • Verify column equilibration: The column must be thoroughly equilibrated with the loading buffer to ensure the correct pH and ionic strength are established before sample application.

Q2: I am seeing co-elution of my target compound with impurities. How can I improve the resolution?

A2: Improving resolution in IEX often involves optimizing the elution gradient.

  • Use a shallower salt gradient: A slower, more gradual increase in salt concentration during elution can improve the separation of compounds with similar charges.

  • Optimize the pH of the elution buffer: Changing the pH of the elution buffer can alter the net charge of your target compound and impurities, potentially leading to better separation.

  • Consider a different salt: The type of salt used for elution (e.g., NaCl, KCl, (NH₄)₂SO₄) can influence the selectivity of the separation.

Q3: The recovery of my amino acid intermediate from the column is low. What are the possible reasons?

A3: Low recovery can be caused by several factors, including irreversible binding or precipitation.

  • Increase the final salt concentration: Your compound may be binding very strongly to the resin. Increasing the salt concentration in the final elution step can help to desorb it completely.

  • Check for precipitation: Some amino acids have limited solubility at their isoelectric point. Ensure the pH of your elution buffer does not cause your compound to precipitate on the column.

  • Consider hydrophobic interactions: At high salt concentrations, some ion-exchange resins can exhibit hydrophobic interactions. If you suspect this is an issue, adding a small amount of a non-polar organic solvent (e.g., 5-10% acetonitrile or isopropanol) to the elution buffer may help.

Experimental Protocol: Ion-Exchange Purification

Objective: To purify a basic amino acid intermediate (pI > 7) using cation-exchange chromatography.

Materials:

  • Strong cation-exchange column (e.g., Sulfopropyl-based)

  • Loading Buffer: 20 mM Sodium Phosphate, pH 6.0

  • Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

  • Sample: Crude amino acid intermediate dissolved in Loading Buffer.

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with Loading Buffer for 5-10 column volumes.

  • Sample Loading: Load the sample onto the column. Collect the flow-through to check for unbound product.

  • Wash: Wash the column with Loading Buffer until the UV absorbance returns to baseline.

  • Elution: Elute the bound product using a linear gradient from 0% to 100% Elution Buffer over 20-30 column volumes.

  • Regeneration: Regenerate the column with a high salt wash (e.g., 1-2 M NaCl) followed by re-equilibration with the Loading Buffer.

IEX Resin Selection Guide
Resin Type Functional Group Charge Typical Use
Strong Cation Exchanger Sulfopropyl (SP), Sulfonate (S)NegativePurification of basic amino acids (pI > 7)
Weak Cation Exchanger Carboxymethyl (CM)NegativePurification of weakly basic amino acids
Strong Anion Exchanger Quaternary Ammonium (Q)PositivePurification of acidic amino acids (pI < 7)
Weak Anion Exchanger Diethylaminoethyl (DEAE)PositivePurification of weakly acidic amino acids

Section 3: Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents

While standard RPC is often unsuitable for hydrophilic compounds, the use of ion-pairing agents in the mobile phase can significantly enhance their retention.[8] An ion-pairing agent is a molecule with a charged head group and a hydrophobic tail. It forms a neutral complex with the charged analyte, increasing its hydrophobicity and thus its affinity for the non-polar stationary phase.[9]

RPC with Ion-Pairing Troubleshooting FAQs

Q1: I'm still getting poor retention of my amino acid intermediate even with an ion-pairing agent. What can I do?

A1: Insufficient retention with ion-pairing agents can be addressed by modifying the mobile phase or the ion-pairing agent itself.

  • Increase the concentration of the ion-pairing agent: A higher concentration of the ion-pairing agent will drive the equilibrium towards the formation of the neutral ion pair, leading to increased retention. Typical concentrations range from 5 to 100 mM.[8]

  • Use a more hydrophobic ion-pairing agent: The hydrophobicity of the ion-pairing agent's alkyl chain influences retention. For example, heptafluorobutyric acid (HFBA) is more hydrophobic than trifluoroacetic acid (TFA) and will generally provide greater retention for positively charged analytes.[10]

  • Optimize the mobile phase pH: The pH of the mobile phase must be such that both the analyte and the ion-pairing agent are in their ionized forms. For a basic amino acid, a low pH (e.g., 2-3) is typically used with an anionic ion-pairing agent.

Q2: I am observing broad and tailing peaks. How can I improve the peak shape?

A2: Poor peak shape in ion-pair chromatography can be due to slow kinetics or secondary interactions.

  • Increase the column temperature: Operating at a higher temperature (e.g., 40-60 °C) can improve the kinetics of ion-pair formation and dissociation, leading to sharper peaks.

  • Ensure column equilibration: Ion-pairing agents can take a long time to equilibrate with the stationary phase. Ensure the column is flushed with the mobile phase containing the ion-pairing agent for an extended period before starting your analysis.

  • Check for column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Experimental Protocol: RPC with Ion-Pairing

Objective: To purify a hydrophilic, positively charged amino acid intermediate.

Materials:

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample: Crude amino acid intermediate dissolved in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20-30 minutes.

  • Sample Injection: Inject the dissolved sample.

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Column Wash: Wash the column with a high concentration of Mobile Phase B (e.g., 95%) for 5-10 minutes.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes before the next injection.

Common Ion-Pairing Agents for Amino Acid Analysis
Analyte Charge Ion-Pairing Agent Type Examples Typical Concentration
Positive (e.g., basic amino acids)AnionicTrifluoroacetic acid (TFA), Heptafluorobutyric acid (HFBA), Alkyl sulfonates0.05 - 0.1% (v/v) or 5-20 mM
Negative (e.g., acidic amino acids)CationicTetrabutylammonium (TBA) salts5-50 mM

Section 4: Crystallization

Crystallization is a powerful technique for purifying solid compounds, including hydrophilic amino acid intermediates.[11] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure compound in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.[11]

Crystallization Troubleshooting FAQs

Q1: My compound is not crystallizing out of solution upon cooling. What should I do?

A1: Failure to crystallize is often due to using too much solvent or the solution being supersaturated.

  • Reduce the solvent volume: If you have used too much solvent, your solution may not be saturated enough for crystallization to occur upon cooling. You can carefully evaporate some of the solvent and try cooling again.

  • Induce crystallization: If the solution is supersaturated, you can try to induce crystallization by:

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Cooling to a lower temperature: Place the flask in an ice bath or refrigerator.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent.[12]

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent. This may keep the compound in solution longer, allowing it to crystallize at a lower temperature.

  • Use a different solvent system: Choose a solvent with a lower boiling point or a solvent mixture where the compound is less soluble.

  • Cool the solution more slowly: Slower cooling can favor the formation of crystals over an oil. You can insulate the flask to slow down the cooling process.

Q3: The crystals I obtained are very small or impure. How can I improve the quality?

A3: The quality of the crystals is highly dependent on the rate of cooling and the purity of the starting material.

  • Cool the solution slowly: Rapid cooling tends to produce small, often impure crystals. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath will generally yield larger, purer crystals.[13]

  • Perform a hot filtration: If there are insoluble impurities in your hot solution, they should be removed by filtering the hot solution before allowing it to cool.

  • Recrystallize: If the initial crystals are not pure enough, a second crystallization step (recrystallization) can be performed.

General Protocol for Crystallization

Objective: To purify a solid hydrophilic amino acid intermediate.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Start: Hydrophilic Amino Acid Intermediate IsSolid Is the intermediate a solid? Start->IsSolid IsCharged Is the intermediate charged at a specific pH? IsSolid->IsCharged No TryCrystallization Try Crystallization IsSolid->TryCrystallization Yes PoorRPC Poor retention on standard RPC? IsCharged->PoorRPC No TryIEX Try Ion-Exchange IsCharged->TryIEX Yes TryHILIC Try HILIC PoorRPC->TryHILIC Yes TryRPCIP Try RPC with Ion-Pairing PoorRPC->TryRPCIP No Success Pure Intermediate TryHILIC->Success TryIEX->Success TryRPCIP->Success TryCrystallization->Success

Caption: A decision-making workflow for selecting an appropriate purification method.

References

  • Parenteral Drug Association. (2025). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. [Link]

  • Mitsubishi Chemical Corporation. Ion Exchange Resin for Amino Acid Purification. [Link]

  • Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Journal of Chromatography A, 1143(1-2), 146-155. [Link]

  • BioPharm International. (2025). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. [Link]

  • Shodex. Column Selection (Proteins, Peptides, and Amino Acids). [Link]

  • LCGC International. Making HILIC Work for You—Column Selection. [Link]

  • BioPharm International. (2025). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Cytiva. Selection guide. [Link]

  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • Knecht, R., & Chang, J. Y. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical biochemistry, 199(1), 86-92. [Link]

  • G-Biosciences. (2023). Ion Exchange Chromatography Resins and Methods. [Link]

  • ResearchGate. Which acidic ion exchange resin is suited best for purification of oligo amino compounds?. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • YMC. HPLC Troubleshooting. [Link]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Tanaka, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 4), 253–257. [Link]

  • Hearn, M. T., & Lyttle, D. J. (1981). High-performance liquid chromatography of amino acids, peptides and proteins. LXXXIX. The influence of different displacer salts on the retention properties of proteins separated by gradient anion-exchange chromatography. Journal of Chromatography A, 218, 483-495. [Link]

  • Csapó, J., et al. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(1), 5-29. [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • CrystEngComm. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • J&K Scientific LLC. (2021). Method Development Guide of Ion-pair Reagents. [Link]

  • LCGC International. Ion Pairing — Blessing or Curse?. [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]

  • GEA. Crystallization of Amino Acids. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Creative Biostructure. Peptide Crystallization. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide direct, actionable guidance for researchers, scientists, and drug development professionals optimizing the HPLC separation of polar piperidine derivatives. This guide moves from rapid-fire FAQs for common issues to in-depth troubleshooting guides that explain the science behind the solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common challenges encountered when working with polar piperidine derivatives.

Q1: Why is my piperidine compound showing severe peak tailing in reversed-phase HPLC?

A: Peak tailing for basic compounds like piperidines is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2][3] This interaction is a secondary retention mechanism to the primary hydrophobic retention, and because it's often strong with slow kinetics, it causes the peak to tail.[4] This effect is particularly pronounced at mid-range pH values (pH > 3) where silanols are ionized.[2][5]

Q2: How can I increase the retention of my highly polar piperidine derivative on a C18 column? It's eluting at or near the void volume.

A: Poor retention occurs because highly polar analytes have a weak hydrophobic interaction with the non-polar C18 stationary phase.[6][7][8] To increase retention, you can:

  • Increase Mobile Phase pH: For a basic compound like piperidine, increasing the mobile phase pH suppresses its ionization, making it more neutral and thus more retained on a reversed-phase column.[9][10] Ensure the pH is within the stable range for your column (typically pH 2-8 for standard silica).[11]

  • Use a 100% Aqueous Mobile Phase: If your compound is still unretained with low organic content (e.g., 5% acetonitrile), consider a column specifically designed for use with 100% aqueous mobile phases, such as those with polar-embedded or polar end-capped surfaces.[7][12][13] Standard C18 columns can suffer from "hydrophobic collapse" under these conditions.[14]

  • Switch to an Alternative Chromatography Mode: For very polar compounds, reversed-phase may not be suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase to retain and separate polar analytes.[6][15][16] Ion-Pair Chromatography (IPC) is another powerful option.[17]

Q3: What is the best starting mobile phase for separating my piperidine derivative?

A: A good starting point for method development is a low pH mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA) in water/acetonitrile.[7] A pH between 2 and 4 is often recommended for initial screening.[11] This serves two purposes: it ensures the piperidine is fully protonated and consistent in its charge state, and it suppresses the ionization of acidic silanol groups on the column, which helps to minimize peak tailing.[3][7]

Q4: Should I use a mobile phase additive like triethylamine (TEA)?

A: Triethylamine (TEA) can be very effective for improving the peak shape of basic compounds.[18][19] It acts as a silanol suppressor by competing with the basic analyte for interaction with active silanol sites on the stationary phase.[18][20][21] However, with modern, high-purity, and well-end-capped columns, the need for TEA has diminished.[21] It is also not MS-friendly due to its ion-suppressing effects. Consider it a tool for older methods or particularly challenging separations on Type A silica columns.[3]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Combating Severe Peak Tailing

Peak tailing is arguably the most persistent issue for basic compounds. The primary cause is the interaction with surface silanols.[22]

Silica-based columns have residual silanol groups (Si-OH). At mobile phase pH values above ~3.5, these groups deprotonate to become negatively charged (Si-O⁻).[2][5] A basic piperidine derivative, which is protonated and positively charged (R₃NH⁺) at acidic to neutral pH, will undergo a strong secondary ion-exchange interaction with these sites.[4] This leads to poor peak shape.

G Analyte Positively Charged Piperidine (Analyte) Silanol Negatively Charged Silanol Site (Si-O⁻) Analyte->Silanol Strong Secondary Ion-Exchange Interaction Tailing Peak Tailing (Asymmetric Peak) Silanol->Tailing Causes

Controlling the mobile phase pH is the most powerful tool to manage silanol interactions and analyte ionization.[9][23]

Protocol: pH Screening for Peak Shape Improvement

  • Analyte pKa: Determine the pKa of your piperidine derivative. The pKa of piperidine itself is ~11.2.

  • Low pH Trial (pH 2.5-3.0): Prepare a mobile phase using a buffer like 20 mM potassium phosphate or an additive like 0.1% formic acid, adjusted to pH 2.5. At this low pH, most silanol groups are protonated and neutral, minimizing the ion-exchange interaction.[3][24]

  • High pH Trial (pH > 10, if column allows): If using a pH-stable column (e.g., hybrid silica), test a high pH mobile phase (e.g., pH 10.5 with ammonium bicarbonate). At a pH well above the analyte's pKa, the piperidine will be in its neutral form, eliminating the ionic interaction with the stationary phase.[10][25]

  • Evaluation: Compare the peak asymmetry factor (As) from both runs. A value closer to 1.0 indicates a more symmetric peak. Choose the pH that provides the best peak shape while maintaining adequate retention. Avoid working within 1.5 pH units of the analyte's pKa, as this can lead to irreproducible results and poor peak shape.[2][23]

pH StrategyMechanismExpected Outcome
Low pH (2.5-3.0) Suppresses silanol ionization (Si-OH is neutral).Reduced tailing, consistent analyte protonation.[3][7]
High pH (>10) Suppresses analyte ionization (piperidine is neutral).Reduced tailing, increased retention in RP mode.[10]

Modern HPLC columns are designed to minimize silanol interactions.

Column Technology Comparison

Column TypeDescriptionAdvantage for Piperidines
High-Purity Silica Silica with very low metal content.Reduces peak tailing caused by metal ions activating silanols.[26]
End-Capped Columns Residual silanols are chemically bonded with a small, non-polar group (e.g., trimethylsilyl).Sterically hinders the analyte from reaching many active silanol sites, significantly improving peak shape.[2][26][27]
Polar-Embedded Group Incorporates a polar functional group (e.g., amide, carbamate) into the alkyl chain.Creates a hydrating water layer on the surface that shields the analyte from residual silanols.[12][28] Also allows for use in 100% aqueous mobile phases.
Hybrid Particles (e.g., BEH) Silica-polymer hybrids.Offers enhanced chemical stability across a wider pH range (e.g., 1-12), allowing for pH optimization that would destroy traditional silica columns.[29]
Guide 2: Improving Poor Retention in Reversed-Phase HPLC

Highly polar piperidines often lack the hydrophobicity needed for retention on C18 phases, eluting in the solvent front.[15]

IPC is a powerful technique to retain charged, polar analytes.[12] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase.

Mechanism: The ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate, SDS) has a non-polar "tail" that adsorbs onto the C18 stationary phase and a polar, charged "head" that faces the mobile phase.[12] This effectively creates an in-situ ion-exchange surface. The positively charged piperidine analyte then forms an ion pair with the negatively charged reagent, allowing it to be retained.[17]

G cluster_0 Stationary Phase (C18) C18 C18 Chains IP Ion-Pair Reagent (e.g., Alkyl Sulfonate) IP->C18 Hydrophobic Adsorption Complex Retained Ion-Pair Complex Analyte Positively Charged Piperidine Analyte Analyte->IP Ionic Interaction

Protocol: Implementing Ion-Pair Chromatography

  • Select Reagent: For a positively charged piperidine, use a negatively charged ion-pairing reagent. Common choices include alkyl sulfonates (e.g., 5-10 mM sodium heptanesulfonate).

  • Prepare Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase. Ensure the pH is controlled with a buffer to keep the analyte fully ionized.

  • Equilibrate Column: This is a critical step. The column must be thoroughly equilibrated with the ion-pair mobile phase for reproducible retention times. Flush the column with at least 20-30 column volumes.

  • Optimize: Adjust the concentration of the ion-pairing reagent and the organic modifier percentage to achieve the desired retention and resolution.

  • Caution: Ion-pairing reagents are notoriously difficult to wash out of a column and the HPLC system. It is highly recommended to dedicate a column specifically for ion-pairing applications.[14] They are also generally not compatible with mass spectrometry.[14]

HILIC is the preferred alternative for highly polar compounds, especially when MS detection is required.[15][30] It uses a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[6][30][31]

Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[15][30]

G cluster_1 Is my polar piperidine retained in RP-HPLC? Start Start RP_Check Retention > 1.5 x t₀ ? Start->RP_Check Optimize_RP Optimize RP Method (pH, Column, %B) RP_Check->Optimize_RP Yes Switch_Mode Switch to Alternative Mode RP_Check->Switch_Mode No HILIC HILIC (MS Compatible) Switch_Mode->HILIC IPC Ion-Pair (IPC) (UV Detection) Switch_Mode->IPC

Protocol: Getting Started with HILIC

  • Column Selection: Choose a HILIC stationary phase. Unbonded silica, amide, or zwitterionic phases are common starting points.[16][29][32]

  • Mobile Phase: Start with a high organic mobile phase, for example, 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate, pH 3.2).[15] Acetonitrile is the weak solvent, and water is the strong solvent.

  • Gradient: Run a gradient from high organic to higher aqueous (e.g., 95% ACN to 50% ACN) to elute the compounds.

  • Equilibration: HILIC requires rigorous column equilibration between runs to ensure the aqueous layer is properly formed, which is critical for reproducible retention times.[15]

  • Sample Solvent: Crucially, the sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile). Injecting in a strong solvent like pure water will cause severe peak distortion.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Exploring the Role of pH in HPLC Separ
  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Control pH During Method Development for Better Chrom
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today Blog.
  • Gergely, A., et al. (2025).
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
  • Which column for basic analytes. (2008).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • LC Technical Tip: The Role of End-capping. (n.d.). Phenomenex.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • Dolan, J. W. (n.d.). Ion Pairing — Blessing or Curse?
  • Why HILIC is what your polar compounds need for purific
  • Snyder, L. R., & Kirkland, J. J. (n.d.).
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • HILIC HPLC Column. (n.d.). Phenomenex.
  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent Technologies.

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Technical Support Center: Handling 4-[(4-Aminopiperidin-1-yl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aggregation & Solubility Issues Target Molecule: 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid Audience: Synthetic Chemists, Formulation Scientists, and Structural Biologists

Introduction: The Zwitterionic Trap

You are likely reading this because your sample of 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid has precipitated unexpectedly, clogged an HPLC column, or failed to dissolve in a standard solvent system.

While this molecule appears structurally simple, it functions as a complex zwitterion . It contains a benzoic acid moiety (pKa


 4.[1]2) and a basic 4-aminopiperidine core (pKa values 

9.8 and 10.8).

The Core Problem: At neutral pH (pH 6.5–7.5), this molecule exists primarily in its zwitterionic form (net charge 0). In this state, electrostatic repulsion between molecules is minimized, and attractive intermolecular forces (Van der Waals + H-bonding) dominate, leading to rapid, hard-to-reverse aggregation.

This guide provides the protocols to disrupt these aggregates and maintain solubility.

Module 1: Solubilization & Reconstitution

Status: User cannot dissolve the solid powder, or the solution is cloudy.

The Mechanism: Isoelectric Precipitation

Do not attempt to dissolve this compound in pure water or neutral buffers (PBS). You are likely working near the Isoelectric Point (pI) , calculated roughly at pH 7.[2]4. At this pH, solubility is at its thermodynamic minimum.

Protocol A: The "pH Swing" Reconstitution

To dissolve the compound, you must force it into a cationic (low pH) or anionic (high pH) state before adding the bulk solvent.

Step-by-Step Procedure:

  • Weigh the target amount of solid.

  • Acidic Route (Preferred for HPLC/LC-MS):

    • Add 1.0 equivalent of 1M HCl (or TFA) directly to the powder.

    • Vortex until a clear syrup or film forms.

    • Dilute with water or MeOH to the desired volume.

    • Result: The molecule is now protonated (

      
      ), highly soluble, and stable.
      
  • Basic Route (Preferred for Coupling Reactions):

    • Add 1.1 equivalents of 1M NaOH or KOH.

    • Vortex until dissolved.

    • Dilute with buffer.

    • Result: The molecule is deprotonated (

      
      ), soluble, but potentially reactive.
      
Solvent Compatibility Matrix
Solvent SystemSolubility StatusNotes
Water (pH 7) 🔴 Insoluble Forms white suspension/aggregates.
0.1% TFA in Water 🟢 Soluble Forms the trifluoroacetate salt. Ideal for LC-MS.
DMSO 🟡 Moderate Soluble, but may precipitate upon aqueous dilution if pH is not controlled.
Methanol 🟡 Moderate Better solubility if acidified (e.g., MeOH + 0.1% Formic Acid).
DCM/Chloroform 🔴 Insoluble Too polar/zwitterionic for non-polar organics.

Module 2: Troubleshooting Aggregation in Workflows

Visualizing the Solubility Landscape

The following diagram illustrates the "Safe Zones" for handling this molecule. You must keep your experimental conditions outside the "Aggregation Zone."

SolubilityLandscape Acid Acidic pH (< 4.0) Cationic State (+) Neutral Neutral pH (6.0 - 8.0) Zwitterionic State (0) AGGREGATION ZONE Acid->Neutral Add Base Soluble Clear Solution Acid->Soluble Proton Repulsion Neutral->Acid Add Acid Base Basic pH (> 10.0) Anionic State (-) Neutral->Base Add Base Precipitate Precipitate / Gel Neutral->Precipitate Lattice Energy > Solvation Base->Neutral Add Acid Base->Soluble Charge Repulsion

Caption: Solubility profile relative to pH. The red zone indicates the isoelectric region where aggregation is thermodynamically favored.

Module 3: Chromatography & Purification Issues

Status: High backpressure, split peaks, or no elution during HPLC.

Issue: On-Column Precipitation

If you inject a DMSO stock of the compound into a neutral mobile phase (e.g., Ammonium Acetate pH 7), the DMSO dilutes, the pH shifts to neutral, and the compound precipitates inside the column or injector loop.

Protocol B: HPLC Method Optimization

Mandatory Requirement: The mobile phase must contain an ion-pairing agent or pH modifier to prevent zwitterion formation.

  • Acidic Method (Standard):

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Why: TFA suppresses the ionization of the carboxylic acid (keeping it neutral -COOH) while protonating the amines. The molecule behaves as a cation and elutes predictably on C18 columns.

  • Basic Method (Alternative for High pH Stable Columns):

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

    • Why: Ensures the molecule stays fully deprotonated (anionic).

Module 4: Synthesis & Coupling Troubleshooting

Status: Reaction turns cloudy upon adding the linker to the reaction mixture.

Issue: The "Salting Out" Effect

In peptide coupling or organic synthesis, adding this zwitterion to a non-polar reaction mixture (like DMF/DCM) often causes it to crash out, especially if the dielectric constant drops.

Protocol C: Prevention of Reaction Aggregation
  • Pre-activation: Do not add the solid zwitterion directly to the reaction vessel.

  • Solubilization: Dissolve the linker in the minimum amount of DMF containing 2-5% DIPEA (Diisopropylethylamine).

    • Mechanism:[3] The organic base ensures the carboxylic acid is deprotonated (soluble anion) before it hits the reaction mixture.

  • Chaotropic Additives: If aggregation persists (gel formation), add 0.1M LiCl (Lithium Chloride) to the reaction solvent.

    • Mechanism:[3] LiCl disrupts the hydrogen bonding network between the amide/amine groups that leads to gelling (similar to breaking beta-sheets in peptides).

Frequently Asked Questions (FAQ)

Q1: I need to obtain an NMR spectrum. Which solvent should I use? A: Do not use pure


 or 

, as the peaks may be broad due to proton exchange or aggregation.
  • Recommendation: Use

    
     with 2 equivalents of NaOD  (Sodium Deuteroxide). This locks the molecule in the anionic form, resulting in sharp, well-resolved peaks. Alternatively, use 
    
    
    
    with a drop of
    
    
    to lock the cationic form.

Q2: Can I use sonication to redissolve the aggregates? A: Sonication is effective only if the pH is corrected first. Sonicating a neutral suspension will heat the sample (potentially degrading it) without achieving thermodynamic solubility. Adjust pH


 Vortex 

Mild Sonication.

Q3: Is the compound hygroscopic? A: Yes, especially in its salt forms (HCl or TFA salts). Store the solid in a desiccator at -20°C. If the powder appears "sticky" or "clumped" upon opening, it has absorbed water. This does not degrade the compound but will affect weighing accuracy.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Sample is Cloudy/Precipitated CheckPH Check pH of Solution Start->CheckPH IsNeutral Is pH 6.0 - 8.0? CheckPH->IsNeutral AdjustAcid Add 10% TFA or 1M HCl (Target pH < 3) IsNeutral->AdjustAcid Yes (For Analysis) AdjustBase Add 1M NaOH (Target pH > 10) IsNeutral->AdjustBase Yes (For Coupling) CheckSolvent Check Solvent Composition IsNeutral->CheckSolvent No (pH is already extreme) Success Clear Solution (Proceed) AdjustAcid->Success AdjustBase->Success IsOrganic Is solvent >90% Organic (DCM, EtOAc)? CheckSolvent->IsOrganic SwitchSolvent Evaporate & Switch to DMF or MeOH/Water IsOrganic->SwitchSolvent Yes IsOrganic->Success No

Caption: Logic flow for diagnosing and resolving solubility issues in real-time.

References

  • Zwitterionic Polymorphs & Solubility

    • Title: A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
    • Source: Crystal Growth & Design (ACS Public
    • Context: Establishes the thermodynamic basis for the poor solubility of zwitterionic forms compared to their ionic counterparts.
    • Link:[Link]

  • Title: Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • pKa and Isoelectric Properties

    • Title: Amino Acid Physicochemical Properties (Zwitterions).
    • Source: Wikipedia / Biochemistry Textbooks (Lehninger Principles of Biochemistry).
    • Context: General principles of pI calculation for amino-acid-like zwitterions ( ).
    • Link:[Link]

  • HPLC of Zwitterionic Compounds

    • Title: HPLC Separ
    • Source: Chrom
    • Context: Validates the requirement for pH control in mobile phases to prevent on-column precipit
    • Link:[Link] (General reference for method development).

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Benzylpiperidines vs. Isomeric Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for the structural elucidation of benzylpiperidines using Mass Spectrometry (MS). This guide focuses on differentiating N-benzylpiperidines from their isobaric and structural analogues (e.g., benzylpiperazines) which are often encountered in forensic toxicology and synthetic drug monitoring.

Key Insight: While the benzyl moiety dominates the fragmentation landscape (yielding the ubiquitous tropylium ion, m/z 91), the differentiation of the piperidine core relies on detecting specific low-mass immonium ions (m/z 84 vs. m/z 56) and analyzing energy-dependent fragmentation ratios in ESI-MS/MS.

Part 1: Mechanistic Deep Dive (The "Why")

The Dominance of the Tropylium Ion (EI-MS)

In Electron Ionization (EI) at 70 eV, benzylpiperidines undergo a characteristic


-cleavage or inductive cleavage at the benzylic position. The stability of the aromatic system drives the formation of the tropylium ion (

), often rendering it the base peak.
  • Mechanism: Ionization occurs at the nitrogen lone pair. The radical cation triggers the cleavage of the C-N bond.

  • Result:

    • Path A (Dominant): Formation of the benzyl cation, which rearranges to the seven-membered tropylium ring (m/z 91).

    • Path B (Diagnostic): Charge retention on the piperidine nitrogen, yielding the piperidinyl cation (m/z 84 for unsubstituted rings).

Electrospray Ionization (ESI-MS/MS) Dynamics

In ESI, the molecule forms a protonated precursor


.[1] Fragmentation is collision-energy dependent. unlike EI, the "soft" ionization preserves the molecular ion, allowing for MS/MS experiments that reveal the connectivity of the nitrogen core.
  • Protonation Site: The tertiary nitrogen of the piperidine ring.

  • Collision Induced Dissociation (CID): At higher energies, the C-N bond breaks.

    • N-Benzylpiperidines typically lose the benzyl radical or neutral benzene, leaving a characteristic piperidine core.

    • Ring Opening: High energy can cleave the piperidine ring itself, often losing

      
       or 
      
      
      
      fragments.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways between N-benzylpiperidine and its forensic look-alike, Benzylpiperazine (BZP).

FragmentationPathways Precursor_BP N-Benzylpiperidine (Precursor) Tropylium Tropylium Ion (m/z 91) Common to Both Precursor_BP->Tropylium C-N Cleavage (Dominant in EI) Piperidine_Ion Piperidinyl Cation (m/z 84) Precursor_BP->Piperidine_Ion Charge Retention on Nitrogen Precursor_BZP Benzylpiperazine (BZP) (Precursor) Precursor_BZP->Tropylium C-N Cleavage BZP_Inter Fragment m/z 134 (Loss of C3H6) Precursor_BZP->BZP_Inter Ring Cleavage Piperazine_Ion Piperazine Fragment (m/z 56) BZP_Inter->Piperazine_Ion Secondary Frag

Figure 1: Comparative fragmentation pathways showing the divergence in low-mass diagnostic ions (


 84 vs 

56) despite the shared tropylium signal.

Part 2: Comparative Analysis & Data

Distinguishing Isomers

The primary challenge in benzylpiperidine analysis is distinguishing it from Benzylpiperazine (BZP) and 4-Benzylpiperidine (where the benzyl is on Carbon-4, not Nitrogen).

Table 1: Diagnostic Ion Comparison (EI & ESI)
Compound ClassStructure TypeBase Peak (EI)Diagnostic Ions (EI)Diagnostic Transitions (ESI-MS/MS)
N-Benzylpiperidine Benzyl on Nitrogenm/z 9184 (Piperidine ring), 175 (

), 174 (

)

(Quant),

(Qual)
4-Benzylpiperidine Benzyl on Carbonm/z 9198 (Methylpiperidine-like), 175 (

)

,

(Benzyl+CH2)
Benzylpiperazine (BZP) Piperazine Ring (2 N)m/z 91134 (

), 56 (Ring fragment)

,

,

Interpretation Guide
  • The "91" Trap: Do not rely solely on m/z 91. It confirms a benzyl group but provides zero structural specificity regarding the ring.

  • The Nitrogen Count:

    • N-Benzylpiperidine (1 Nitrogen): Even molecular weight (175 Da). Nitrogen Rule applies.[2]

    • Benzylpiperazine (2 Nitrogens): Even molecular weight (176 Da).

    • Note: In ESI (

      
      ), Piperidine = 176 (Even mass), Piperazine = 177 (Odd mass). This is the fastest differentiator.
      
  • Ring Fragments:

    • Look for m/z 84.[1] This corresponds to the piperidine ring (

      
      ).
      
    • Look for m/z 56.[3] This corresponds to the imine fragment (

      
      ) typical of piperazines.
      

Part 3: Experimental Protocols

Workflow: LC-QTOF-MS Screening

This protocol is designed for high-resolution identification of benzylpiperidine derivatives in complex matrices.

Step 1: Sample Preparation

  • Dilution: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).

  • Filtration: Filter through 0.22 µm PTFE filter to remove particulates.

  • Working Solution: Dilute to 1 µg/mL in 95:5 Water:Acetonitrile (+0.1% Formic Acid).

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).

Step 3: MS Source Parameters (ESI+)

  • Gas Temp: 325°C

  • Drying Gas: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temp: 350°C

  • Fragmentor: 125 V (Optimized for transmission of fragile benzyl amines).

Step 4: Data Acquisition (Auto MS/MS)

  • Mass Range: 50–1000 m/z.[1]

  • Collision Energy: Ramp 10–40 eV. (Low energy preserves

    
    , high energy exposes ring fragments).
    
Workflow Visualization

ExperimentalWorkflow Start Unknown Sample Prep Dilution & Filtration (MeOH -> H2O:ACN) Start->Prep LC LC Separation (C18 Column, Gradient Elution) Prep->LC MS1 Full Scan MS1 (Identify Precursor Mass) LC->MS1 Decision Is Precursor Even or Odd? MS1->Decision Even Even Mass (e.g., 176) Likely 1 Nitrogen (Piperidine) Decision->Even ESI+ Odd Odd Mass (e.g., 177) Likely 2 Nitrogens (Piperazine) Decision->Odd ESI+ MS2 Targeted MS/MS (CE Ramp 10-40eV) Even->MS2 Odd->MS2 Analyze Analyze Fragments: Look for m/z 84 vs 56 MS2->Analyze

Figure 2: Decision tree for differentiating piperidine vs. piperazine analogues based on Nitrogen Rule and MS/MS fragmentation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Benzylpiperidine. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76190, 1-Benzylpiperidine. Retrieved from [Link]

  • Zhu, N., et al. (2019).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (Contextualizing the piperazine vs piperidine comparison). Retrieved from [Link] (Via Search Context 1.3)

Sources

Comparing Linker Stability: Benzyl Amines vs. Amide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of benzyl amine versus amide linkers, focusing on stability profiles in drug development applications like Antibody-Drug Conjugates (ADCs) and PROTACs.

A Senior Application Scientist’s Guide to Linker Selection

Executive Summary: The Stability Trade-Off

In the design of bioconjugates (ADCs, PROTACs, peptide conjugates), the choice between a Benzyl Amine (formed via reductive amination) and an Amide (formed via acylation) is rarely just about synthetic convenience. It is a strategic decision between hydrolytic stability and metabolic susceptibility .[1]

  • Amide Linkers: The industry standard for rigidity and defined geometry.[1] They are chemically stable at neutral pH but are the primary substrates for endogenous proteases (e.g., Cathepsin B, elastase) and amidases.

  • Benzyl Amine Linkers: Offer superior hydrolytic stability (immune to proteases) and improved aqueous solubility due to protonation at physiological pH.[1] However, they introduce a risk of oxidative metabolism (N-dealkylation by CYP450s).

Key Takeaway: Use Amides when you need a cleavable trigger or rigid geometry.[1] Use Benzyl Amines when you require a non-cleavable, highly soluble linkage, provided you have validated oxidative stability.

Mechanistic Underpinnings

Chemical Structure & Failure Modes

The fundamental difference lies in the bond character and the biological machinery evolved to break it.[1]

FeatureAmide Linker (

)
Benzyl Amine Linker (

)
Bond Character Planar,

, Resonance-stabilized (partial double bond).
Flexible,

, Tetrahedral nitrogen.
Physiological Charge Neutral (Hydrophobic risk).[1]Cationic at pH 7.4 (Solubility benefit).[1]
Primary Instability Hydrolysis: Nucleophilic attack at carbonyl carbon.[1]Oxidation: Hydrogen abstraction at benzylic carbon.[1][2]
Enzymatic Culprit Proteases, Amidases (e.g., CES1c in mice), Peptidases.Cytochrome P450 (CYP), Monoamine Oxidases (MAO).
Visualizing the Cleavage Pathways

The following diagram illustrates the distinct degradation mechanisms. Note how amides fail via water/enzyme attack, while benzyl amines fail via oxidative radical mechanisms.

LinkerStability Start Linker Selection Amide Amide Linker (R-CO-NH-R') Start->Amide Amine Benzyl Amine Linker (Ar-CH2-NH-R) Start->Amine Protease Protease/Amidase (Cathepsin B, Elastase) Amide->Protease Susceptibility CYP Oxidative Enzymes (CYP450 / MAO) Amine->CYP Susceptibility Hydrolysis Hydrolysis (C-N Bond Cleavage) Protease->Hydrolysis AmideFrag Fragments: Carboxylic Acid + Amine Hydrolysis->AmideFrag Oxidation Oxidative Dealkylation (Benzylic C-H Abstraction) CYP->Oxidation Imine Imine Intermediate Oxidation->Imine AmineFrag Fragments: Benzaldehyde + Amine Imine->AmineFrag Hydrolysis of Imine

Caption: Mechanistic divergence in linker degradation. Amides succumb to hydrolysis; Benzyl amines succumb to oxidation.[1]

Comparative Performance Data

The following data summarizes general stability trends observed in plasma stability assays.

Table 1: Stability Profile Comparison
ParameterAmide Linker (Non-Cleavable)Amide Linker (Peptide/Cleavable)Benzyl Amine (Reductive Amination)
Plasma

(Human)
> 7 days (High Stability)Variable (Hours to Days)> 7 days (Very High Stability)
Plasma

(Mouse)
StableUnstable (Often < 24h due to Ces1c)Stable
Lysosomal Stability Stable (requires complete Ab degradation)Labile (Designed for cleavage)Stable (Non-cleavable)
pH Sensitivity Stable pH 2–10Stable pH 2–10Stable pH 1–12
Aggregation Risk High (Neutral/Hydrophobic)ModerateLow (Cationic/Hydrophilic)

Expert Insight: "Mouse serum instability" is a notorious artifact in amide/carbamate linker development.[1] Rodent plasma contains carboxylesterases (Ces1c) absent in primates, which can rapidly hydrolyze amide bonds that would be stable in humans. Benzyl amines are generally immune to this artifact, making them robust for preclinical rodent models.

Experimental Protocols (Self-Validating)

To empirically determine the stability of your specific linker, use this comparative plasma stability workflow. This protocol includes a "Metabolite ID" step crucial for distinguishing between hydrolytic and oxidative failure.[1]

Protocol: Comparative Plasma Stability Assay

Objective: Determine


 and degradation mechanism (Hydrolysis vs. Oxidation).

Materials:

  • Pooled Plasma (Human, Mouse, Rat) – Acidified to pH 7.4 if necessary.

  • Test Compounds (Benzyl amine analog vs. Amide analog).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS System.[1]

Step-by-Step Methodology:

  • Preparation:

    • Prepare 10 mM stock of test compounds in DMSO.

    • Spike plasma to a final concentration of 1–5 µM (0.1% DMSO final).

    • Control: Heat-inactivated plasma (to rule out chemical instability).

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 1h, 4h, 8h, 24h, 48h, 72h.

  • Sampling & Quenching:

    • At each timepoint, remove 50 µL aliquot.

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.[1]

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 Reverse Phase column.[1]

    • Monitor Parent Ion: Quantify % remaining.

    • Monitor Metabolites (Critical Step):

      • For Amides: Scan for mass of amine fragment + carboxylic acid fragment (

        
        ).
        
      • For Benzyl Amines: Scan for mass of N-dealkylated amine + benzaldehyde derivative (

        
         or 
        
        
        
        for hydroxylated intermediates).
  • Data Calculation:

    • Plot ln(% Remaining) vs. Time.[1]

    • Calculate

      
       (slope) and 
      
      
      
      .

Decision Logic: When to Use Which?

Use the following decision tree to guide your linker strategy based on your therapeutic goals.

DecisionTree Start Select Linker Strategy Cleavable Is Payload Release Required? Start->Cleavable YesCleave Yes: Cleavable Cleavable->YesCleave Targeting Lysosome NoCleave No: Non-Cleavable Cleavable->NoCleave Targeting Degradation AmideRoute Use AMIDE / PEPTIDE (e.g., Val-Cit-PAB) YesCleave->AmideRoute Solubility Is Payload Hydrophobic? NoCleave->Solubility HighSol No (Payload is Soluble) Solubility->HighSol LowSol Yes (Payload is Insoluble) Solubility->LowSol Adds Charge (+) StableAmide Use STABLE AMIDE (e.g., NHS-Lysine) HighSol->StableAmide BenzylAmine Use BENZYL AMINE (Reductive Amination) LowSol->BenzylAmine Adds Charge (+)

Caption: Strategic decision tree for selecting between amide and benzyl amine linkers based on cleavage requirements and payload solubility.

References

  • Review of ADC Linker Plasma Stability

    • Source: BenchChem / Bioconjugate Chemistry[1]

    • Relevance: Establishes the baseline stability of amide vs. amine linkages in plasma models.
  • Mouse Serum Instability of Amide Linkers

    • Source: Dorywalska, M. et al. Molecular Cancer Therapeutics (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma."
    • Relevance: Explains the specific enzymatic failure of amides in rodent models (Ces1c).
  • Oxid

    • Source: Guengerich, F.P. Chemical Research in Toxicology (2001).[1] "Common and Uncommon Cytochrome P450 Reactions."

    • Relevance: Details the N-dealkylation mechanism that thre
  • Reductive Amination in Bioconjug

    • Source: Hermanson, G.T.
    • Relevance: The definitive protocol reference for generating stable secondary amine linkages.[1]

Sources

Safety Operating Guide

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a zwitterionic pharmaceutical intermediate with potential biological activity and environmental toxicity.[1] It requires thermal destruction (incineration) at a permitted facility.

  • Primary Hazard: Skin/Eye Irritant (H315, H318), Potential Respiratory Sensitizer.[1]

  • Disposal Method: High-temperature incineration.

  • RCRA Status: Non-listed (unless characteristic), but must be managed as Hazardous Chemical Waste .

Hazard Characterization & Technical Rationale

To safely dispose of this compound, you must understand its chemical behavior in waste streams.

Chemical Nature: The Zwitterion Effect

This molecule contains both a basic moiety (secondary/primary amine on the piperidine ring) and an acidic moiety (benzoic acid).

  • Solubility Risk: In aqueous waste streams, this compound exhibits isoelectric precipitation .[1] If you mix a basic waste stream containing this compound with an acidic stream, the molecule may reach its isoelectric point (pI), become insoluble, and precipitate out.[1]

  • Operational Consequence: This precipitation causes clogging in waste lines and creates "unknown sludge" at the bottom of solvent carboys, which is a major safety violation and disposal headache.

Toxicological Profile (Proxy Data)

Based on Structural Activity Relationship (SAR) analysis of piperidine-benzoic acid derivatives (e.g., CAS 106261-49-8):

  • Signal Word: DANGER

  • H318: Causes serious eye damage.[2]

  • H372: Causes damage to organs (Lungs) through prolonged or repeated exposure (inhalation of dust).

  • H402: Harmful to aquatic life.

Waste Stream Decision Matrix

The following workflow illustrates the logic for segregating this specific compound to prevent cross-reactivity and ensure compliance.

DisposalWorkflow Start Waste Generation: 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid SolidPack Double Bag (LDPE) or Rigid Poly Container Solid->SolidPack SolidLabel Label: 'Hazardous Waste - Toxic Solid' Constituent: Amino-Benzoic Acid Deriv. SolidPack->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHalo Halo->Incineration Segregated Halo Stream PHCheck CRITICAL: Check pH Avoid Isoelectric Precipitation NonHalo->PHCheck PHCheck->Incineration Segregated Organic Stream

Figure 1: Decision matrix for segregating amino-benzoic acid derivatives to prevent plumbing clogs and ensure regulatory compliance.

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)

Before handling waste containers, don the following:

  • Respiratory: N95 or P100 respirator (if handling dry powder).

  • Dermal: Nitrile gloves (double-gloving recommended; 0.11mm minimum thickness).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powders that cause H318 eye damage).

B. Solid Waste Procedures (Pure Compound & Contaminated Items)

Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/weigh boats.[1]

  • Containment: Do not place loose powder directly into a drum. Transfer the substance into a clear, sealable Low-Density Polyethylene (LDPE) bag.

  • Secondary Containment: Place the sealed bag into a second bag or a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid.[1]

    • Hazards: Toxic, Irritant.[1]

  • Accumulation: Store in the "Solid Hazardous Waste" satellite accumulation area.

C. Liquid Waste Procedures (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluent.[1]

  • Solvent Segregation: Determine if your carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • pH Stabilization (The "Senior Scientist" Tip):

    • If the waste solution is aqueous or semi-aqueous, ensure the pH is < 4 or > 10 .

    • Why? Keeping the solution away from neutral pH prevents the zwitterion from crashing out of solution and forming a rock-hard cake at the bottom of the waste container.

  • Container Choice: Use HDPE carboys (avoid glass for large volumes of waste to prevent breakage).

  • Headspace: Leave at least 10% headspace in the container for thermal expansion.

Regulatory Classification Data

Use the table below to complete your internal waste profile sheets (e.g., for Stericycle, Veolia, or Clean Harbors).

ParameterClassification / ValueNotes
RCRA Status Non-Listed (Unless Characteristic)Treat as D001 (Ignitable) if in organic solvent.[1]
EPA Waste Code None (Specific) Use generic codes based on solvent (e.g., F003, F005).[1]
DOT Shipping Name Toxic solids, organic, n.o.s.[1]n.o.s. = not otherwise specified
UN Number UN 2811 (Solid) / UN 2810 (Liquid)Verify based on specific concentration.
Disposal Method Fuel Blending / Incineration Landfill is prohibited for bioactive intermediates.

Emergency Procedures (Spill Response)

Scenario: You drop a 5g bottle of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary risk (H372).

  • PPE Up: Don a full-face respirator or N95 + Goggles.

  • Dry Clean Up:

    • Do NOT spray water initially (this spreads the zwitterion and makes it sticky/hard to clean).

    • Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Gently sweep into a dust pan to minimize aerosolization.

  • Wet Polish: Once the bulk solid is removed, wipe the surface with a dilute acetic acid solution (5%) .

    • Why? The acid protonates the amine, making the residue fully soluble and easier to wipe away than water alone.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid derivatives.[1] (Generic SDS for Piperidine/Benzoic Acid class). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from

  • PubChem. (2025). Compound Summary: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (Analogous Structure).[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

Technical Guide: PPE & Handling Protocol for 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Handling 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid requires a safety protocol that transcends basic compliance.[1] As a zwitterionic intermediate containing both a basic secondary/primary amine (piperidine moiety) and an acidic carboxyl group, this compound presents specific physicochemical challenges. It is prone to electrostatic charging and fine dust formation, increasing the risk of inhalation and surface contamination.

The Core Directive: Safety is not merely the absence of accidents; it is the presence of control. This guide prioritizes Engineering Controls (containment) over PPE (exposure mitigation), treating PPE as the final redundancy in a self-validating safety system.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is generally classified as an Irritant under GHS standards, but the presence of the piperidine ring suggests potential for sensitization upon repeated exposure.

Table 1: Physicochemical Hazard Profile
ParameterCharacteristicImplication for PPE/Handling
Physical State Solid Powder (White to Off-white)High risk of airborne particulates; requires respiratory protection.
Acidity/Basicity Amphoteric (Zwitterion)Corrosive potential to mucous membranes (eyes/lungs) upon hydrolysis.
GHS Class Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
Sensitization Potential (Amine functional group)Skin contact must be strictly prevented to avoid haptenization.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" advice. The following PPE selection is based on permeation kinetics and physical barrier requirements specific to amino-benzoic acid derivatives.

A. Hand Protection (The Primary Interface)

Recommendation: Double-Gloving Strategy

  • Inner Layer: 4 mil (0.10 mm) Nitrile.

  • Outer Layer: 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (Extended Cuff).

  • Causality: Piperidine derivatives can permeate thin latex rapidly. Nitrile offers superior chemical resistance to organic amines. The double layer provides a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.

  • Validation: Inspect gloves for pinholes by trapping air and squeezing (the "inflation test") before donning.

B. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Venting)

  • Why not Safety Glasses? Standard safety glasses have gaps. Fine powders like this compound behave like fluids in air currents. Goggles seal the orbital area, preventing dust migration into the tear ducts, which would create a caustic solution in the eye.

C. Respiratory Protection

Hierarchy of Control:

  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (If outside hood): N95 or P100 Particulate Respirator.

  • Critical Note: If you are weighing >100mg of open powder outside a hood, a P100 (HEPA) half-face respirator is mandatory to prevent sensitization.

D. Body Protection

Recommendation: High-Neck Lab Coat (Tyvek® or Poly-Cotton blend)

  • Protocol: Button fully to the neck. The "V-neck" exposure zone is a common site for contact dermatitis.

Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting the correct protective posture based on the operation being performed.

PPE_Decision_Matrix Start Start: Define Operation IsPowder Is the substance in Solid/Powder form? Start->IsPowder IsSolution Is the substance Dissolved (Solution)? IsPowder->IsSolution No HoodAvailable Is Fume Hood Available & Certified? IsPowder->HoodAvailable Yes LevelA PROTOCOL A (Standard): - Nitrile Gloves (Double) - Lab Coat - Safety Glasses - Fume Hood Sash < 18" IsSolution->LevelA Standard Solvent LevelC PROTOCOL C (Splash): - Neoprene Gloves - Face Shield + Goggles - Chemical Apron IsSolution->LevelC Splash Risk/Large Vol HoodAvailable->LevelA Yes (Containment Active) LevelB PROTOCOL B (High Dust): - Tight-Fitting Goggles - N95/P100 Respirator - Double Nitrile Gloves - Tyvek Sleeves HoodAvailable->LevelB No (Open Bench)

Figure 1: PPE Selection Logic Flow. Note that "Open Bench" handling of the powder triggers the highest respiratory requirement (Protocol B).

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize static discharge and dispersion.

Phase 1: Preparation
  • Static Mitigation: Use an anti-static gun or ionizing bar if available. This compound is organic and dry; static cling will cause the powder to "jump" onto gloves and cuffs.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from containment.

Phase 2: Transfer & Weighing
  • The "Transfer" Rule: Never transfer the powder over an open gap. Hold the source container and the receiving vessel as close as possible.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas which generate static charge.

  • Clean-as-you-go: Immediately wipe the balance area with a wet Kimwipe (solvent-dampened) to capture invisible dust.

Phase 3: Doffing (Critical Step)

Most exposure occurs when taking off PPE.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).

  • Wash Inner Gloves: Rinse inner gloved hands with soap/water before removing them.

  • Face Protection: Remove goggles last to prevent dust from hair falling into eyes.

Visualization: Operational Workflow

Handling_Workflow Prep 1. Engineering Check (Verify Hood Flow) Donning 2. Don PPE (Double Glove) Prep->Donning Weighing 3. Weighing (Inside Hood, Anti-static) Donning->Weighing Decon 4. Decontamination (Wet Wipe Surfaces) Weighing->Decon Weighing->Decon Spill? Doffing 5. Doffing (Remove Outer Gloves -> Wash) Decon->Doffing Disposal 6. Disposal (Solid Waste) Doffing->Disposal

Figure 2: Linear Safety Workflow. Step 4 (Decontamination) is critical before removing PPE.

Disposal & Emergency Procedures

Waste Management
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant."

  • Liquid Waste: If dissolved, segregate into the appropriate solvent stream (e.g., Non-Halogenated or Halogenated).

  • Container Rinse: Triple rinse empty bottles with a compatible solvent (e.g., Methanol or DMSO) before disposal; add rinsate to liquid waste.

Emergency Response[8][9]
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4][5][2][6][7] Hold eyelids open. The amine functionality can cause corneal haze if not removed quickly.

  • Skin Contact: Wash with soap and copious water.[3][4][5][1][2][6][7] Do not use solvent (ethanol/acetone) on skin, as this increases permeability.

  • Spill Cleanup:

    • Dampen the powder with a gentle mist of water or isopropanol (to prevent dust).

    • Wipe up with absorbent pads.

    • Treat spill waste as hazardous.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

Sources

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